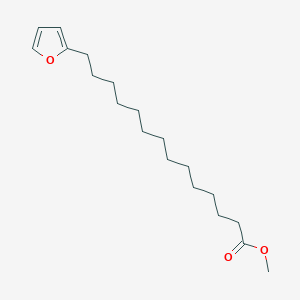
Methyl 14-(furan-2-YL)tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 14-(furan-2-yl)tetradecanoate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring attached to a long aliphatic chain, specifically a tetradecanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-(furan-2-yl)tetradecanoate typically involves the esterification of 14-(furan-2-yl)tetradecanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The process may also involve purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 14-(furan-2-yl)tetradecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 14-(furan-2-yl)tetradecanol.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Methyl 14-(furan-2-yl)tetradecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving lipid metabolism and membrane biology due to its long aliphatic chain.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 14-(furan-2-yl)tetradecanoate involves its interaction with biological membranes due to its amphiphilic nature. The furan ring can participate in various biochemical pathways, while the long aliphatic chain can integrate into lipid bilayers, affecting membrane fluidity and function. Molecular targets may include enzymes involved in lipid metabolism and transport proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tetradecanoate: Lacks the furan ring, making it less reactive in certain chemical reactions.
Furan-2-carboxylic acid derivatives: Have a shorter aliphatic chain, affecting their physical properties and applications.
Uniqueness
Methyl 14-(furan-2-yl)tetradecanoate is unique due to the combination of a furan ring and a long aliphatic chain, providing a balance of reactivity and hydrophobicity. This makes it suitable for applications that require both chemical reactivity and integration into lipid environments.
Propriétés
Numéro CAS |
64137-28-6 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl 14-(furan-2-yl)tetradecanoate |
InChI |
InChI=1S/C19H32O3/c1-21-19(20)16-12-10-8-6-4-2-3-5-7-9-11-14-18-15-13-17-22-18/h13,15,17H,2-12,14,16H2,1H3 |
Clé InChI |
RBCMJVCFUWJSHY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


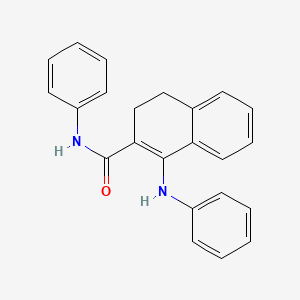

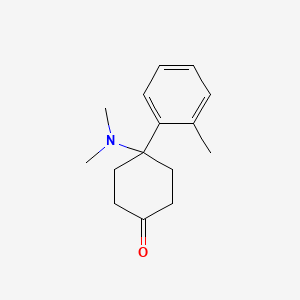

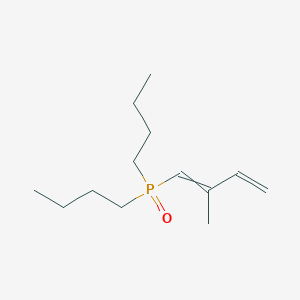

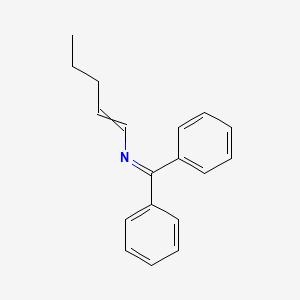
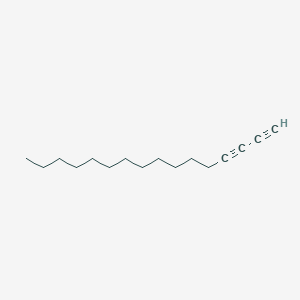
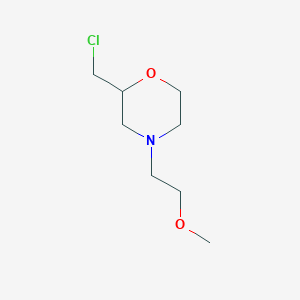
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
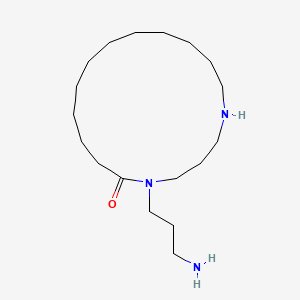
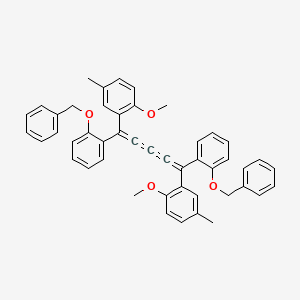
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)

